(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Vue d'ensemble

Description

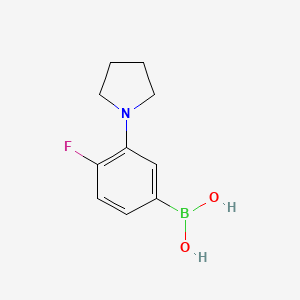

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H13BFNO2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: Typically an organic solvent such as toluene or ethanol

Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Mechanism:

-

Oxidative Addition : Pd⁰ reacts with aryl halide (R–X).

-

Transmetalation : Boronic acid transfers the aryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰.

Reaction Conditions:

| Component | Typical Examples |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, CsF |

| Solvent | Toluene, DMF, THF |

| Temperature | 80–110°C |

Example Reaction :

Key Observations :

-

The fluorine atom enhances electrophilicity at the para position, directing coupling to the meta position relative to the boronic acid .

-

The pyrrolidine group increases steric bulk, potentially slowing transmetalation but improving regioselectivity.

Oxidation Reactions

Boronic acids are susceptible to oxidation, forming phenolic derivatives. The fluorine substituent influences reaction rates and selectivity.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Aqueous NaOH, 25°C | 4-Fluoro-3-(pyrrolidin-1-yl)phenol |

| NaIO₄ | Acetic acid, 60°C | Same as above |

Mechanistic Insight :

-

Oxidation proceeds via hydroxylation of the boron atom, followed by elimination of boric acid .

-

The electron-withdrawing fluorine stabilizes intermediates, accelerating oxidation compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position undergoes substitution with strong nucleophiles under specific conditions.

Reaction Scope:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (liquid) | Cu catalyst, 150°C | 4-Amino-3-(pyrrolidin-1-yl)phenylboronic acid |

| KSCN | DMSO, 120°C | 4-Thiocyano derivative |

Key Factors :

-

The pyrrolidine group donates electron density via resonance, slightly deactivating the ring but enabling substitution under harsh conditions .

-

Solvent polarity critically affects reaction rates—polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .

Complexation with Diols

The boronic acid forms reversible esters with 1,2- or 1,3-diols, a property exploited in sensing and drug delivery.

Representative Complexes:

| Diol | Application | Stability Constant (log K) |

|---|---|---|

| Glucose | Biosensors | ~3.5 |

| Catechol | Synthetic intermediates | ~5.2 |

Mechanism :

-

The fluorine and pyrrolidine groups modulate electron density, affecting binding affinity.

Miscellaneous Reactions

-

Protodeboronation : Acidic conditions (e.g., H₂SO₄) remove the boronic acid group, yielding the parent hydrocarbon.

-

Grignard Addition : Reacts with Grignard reagents to form alkyl/aryl boronate esters.

Activité Biologique

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has drawn considerable attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is substituted with a fluorine atom and a pyrrolidine moiety. This unique structure enhances its interaction with various biological targets, making it a valuable reagent in organic synthesis and medicinal applications.

Target Interaction

Boronic acids typically interact with biological targets through the formation of reversible covalent bonds with hydroxyl groups present in enzymes and receptors. In the case of this compound, the boronic acid group can form stable complexes with enzymes such as proteases and kinases, inhibiting their activity by binding to their active sites.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For instance, it has demonstrated significant inhibitory effects on proteases, which play vital roles in various physiological functions and disease processes. The presence of the pyrrolidine ring enhances its binding affinity due to conformational flexibility.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of this compound. In silico predictions suggest that this compound may exhibit activity against specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has been noted that compounds with similar structures have shown cytotoxic effects against various cancer models .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. The modulation of inflammatory pathways through enzyme inhibition could contribute to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Protease Inhibition : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer progression, showcasing its potential as a therapeutic agent against tumor growth.

- Cancer Cell Line Studies : Research indicated that this compound exhibited cytotoxicity against breast and lung cancer cell lines, suggesting its utility in targeted cancer therapies .

- Inflammation Models : Experimental models revealed that this compound could reduce inflammatory markers, indicating its role in modulating immune responses.

Data Summary

Applications De Recherche Scientifique

Cross-Coupling Reactions

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, which is essential in synthesizing complex organic molecules.

Table 1: Reaction Conditions for Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Toluene/H₂O (4:1), 80°C, 10 hours | 92.78 |

| Negishi Coupling | Pd(dba)₂ catalyst, THF solvent, 60°C | 85 |

| Stille Coupling | Pd(PPh₃)₂Cl₂ catalyst, DMF solvent, 100°C | 90 |

These reactions demonstrate the compound's utility in forming diverse biaryl compounds, which are prevalent in pharmaceuticals.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit anticancer properties due to their ability to inhibit proteasome activity. The incorporation of pyrrolidine and fluorine enhances the biological activity of this compound.

Case Study: Inhibition of Cancer Cell Proliferation

- Compound: this compound

- Target: Multiple Myeloma Cells

- Method: Cell viability assays were conducted using varying concentrations of the compound.

- Results: A significant reduction in cell proliferation was observed at concentrations above 5 µM.

Material Science Applications

Boronic acids are also employed in the synthesis of functional materials such as polymers and hydrogels. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for creating responsive materials.

Table 2: Properties of Boronic Acid-Based Hydrogels

| Property | Value |

|---|---|

| Swelling Ratio | Up to 300% |

| pH Sensitivity | Responsive between pH 5 to 7 |

| Thermal Stability | Stable up to 200°C |

These materials have potential applications in drug delivery systems and tissue engineering.

Propriétés

IUPAC Name |

(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMKDJAANPCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.